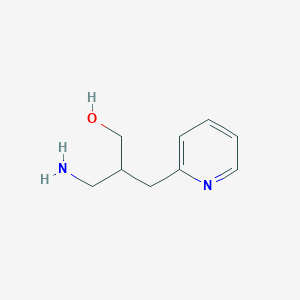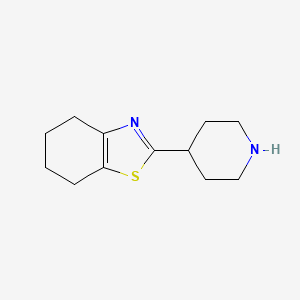
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid
Descripción general
Descripción
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, also known as BPHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPHA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to inhibit the activity of cyclooxygenase (COX) enzymes. In
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also demonstrated the anti-inflammatory properties of this compound by inhibiting the activity of COX enzymes, which are responsible for the production of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid exerts its therapeutic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. This compound selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that maintain normal physiological functions. This selective inhibition of COX-2 enzymes by this compound results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. In animal models, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in neurodegenerative diseases. In human studies, this compound has been shown to reduce pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Additionally, this compound has been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has several advantages for lab experiments, including its selective inhibition of COX-2 enzymes, its potential therapeutic applications in various diseases, and its favorable safety profile. However, this compound also has some limitations, including its relatively low yield in the synthesis process and its potential for off-target effects on other enzymes and pathways.
Direcciones Futuras
There are several future directions for research on 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, including the development of more efficient synthesis methods to increase the yield of this compound, the investigation of its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes, and the exploration of its potential for combination therapy with other drugs. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to investigate its potential for the treatment of other neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)13-6-4-12(5-7-13)14(15(18)19)17-8-10-20-11-9-17/h4-7,14H,8-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLMUXOBFSXBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)
![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)
![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)

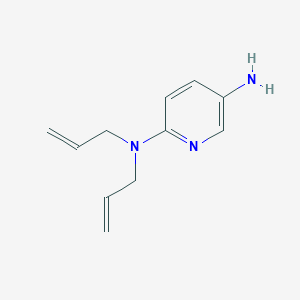
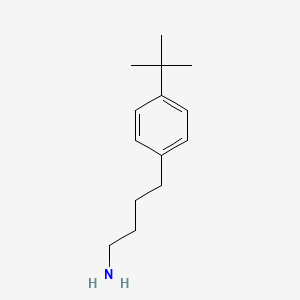
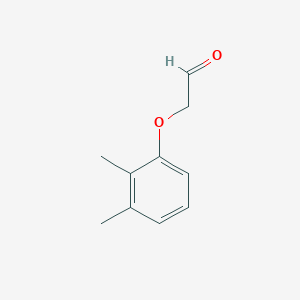
![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)
![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)
